molecular formula C6H11ClO2S B1598094 Cyclopentylmethanesulfonyl Chloride CAS No. 242459-85-4

Cyclopentylmethanesulfonyl Chloride

Cat. No.: B1598094
CAS No.: 242459-85-4
M. Wt: 182.67 g/mol
InChI Key: FKELTSTWLHPFMJ-UHFFFAOYSA-N
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Description

Cyclopentylmethanesulfonyl chloride is an organic compound with the molecular formula C₆H₁₁ClO₂S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the cyclopentylmethanesulfonyl group into various molecules. This compound is known for its reactivity and versatility in chemical reactions, making it valuable in both academic and industrial research.

Mechanism of Action

Target of Action

Cyclopentylmethanesulfonyl Chloride is a chemical compound with the formula C6H11ClO2S It’s known to be used as a reagent in various chemical reactions .

Mode of Action

The exact mode of action of this compound is not well-documented. As a sulfonyl chloride, it’s likely to act as an electrophile in chemical reactions, reacting with nucleophiles. For instance, it can participate in substitution reactions where the chloride group is replaced by other functional groups .

Biochemical Pathways

Sulfonyl chlorides, in general, are known to participate in various organic synthesis reactions, leading to the formation of a wide range of compounds .

Result of Action

As a reagent, its primary role is likely to be in the synthesis of other compounds rather than exerting direct effects on biological systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species. For instance, its reactivity can be enhanced in the presence of a base .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentylmethanesulfonyl chloride can be synthesized through the reaction of sodium cyclopentylmethanesulfonate with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction: It can be reduced to cyclopentylmethanesulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include amines, alcohols, and thiols. The reactions are usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Cyclopentylmethanesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cyclopentylmethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a methyl group instead of a cyclopentyl group. It is less bulky and may have different reactivity and selectivity.

    Benzenesulfonyl Chloride: Contains a benzene ring, making it more aromatic and potentially more reactive in electrophilic aromatic substitution reactions.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group, commonly used in organic synthesis for protecting hydroxyl groups.

This compound is unique due to its cyclopentyl group, which can impart different steric and electronic effects compared to other sulfonyl chlorides .

Properties

IUPAC Name

cyclopentylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-10(8,9)5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKELTSTWLHPFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370715
Record name Cyclopentylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242459-85-4
Record name Cyclopentylmethanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentylmethanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The subtitle compound was prepared by the method of Preparation 58 from sodium cyclopentylmethanesulfonate [Preparation 64] and thionyl chloride, to afford cyclopentylmethanesulfonyl chloride as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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